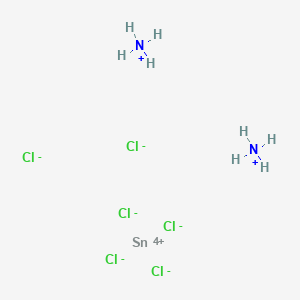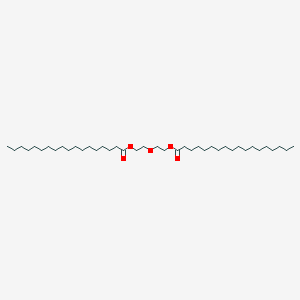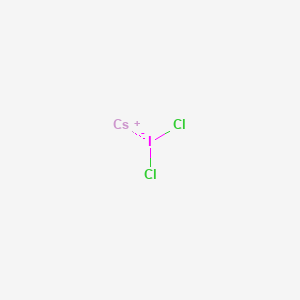
Ammonium tin chloride
Übersicht
Beschreibung
Ammonium tin chloride is not directly discussed in the provided papers; however, several studies involve tin chloride and ammonium salts, which are relevant to understanding the chemistry of tin chloride compounds in the presence of ammonium ions. For instance, the synthesis of tin(II) dithiocarbamates from ammonium dithiocarbamate salts indicates the reactivity of tin chloride with ammonium salts . Additionally, the crystal and molecular structure of di-ammonium trichlorostannate(II) chloride monohydrate provides insights into the structural aspects of tin chloride compounds with ammonium ions .
Synthesis Analysis
The preparation of tin(II) dithiocarbamates from ammonium dithiocarbamate salts demonstrates a method of synthesizing tin chloride complexes using ammonium salts as precursors . Similarly, the ammonium chloride route to anhydrous rare-earth metal chlorides suggests that ammonium chloride can be involved in complex chloride synthesis, which could be applicable to the synthesis of ammonium tin chloride compounds .
Molecular Structure Analysis
The study on the crystal and molecular structure of di-ammonium trichlorostannate(II) chloride monohydrate reveals the coordination environment of tin in a compound where it is associated with ammonium ions. The tin atom forms three short bonds with adjacent chlorine atoms and additional longer Sn-Cl bridges, creating a chain structure .
Chemical Reactions Analysis
The reaction of tin chloride with ammonium salts can lead to various products depending on the conditions. For example, the synthesis of tin(II) dithiocarbamates involves the reaction of tin chloride with ammonium dithiocarbamate salts . In another case, the poisoning effect of tin dichloride on a platinum catalyst is mitigated by the addition of ammonium chloride, indicating a chemical interaction between tin chloride and ammonium chloride .
Physical and Chemical Properties Analysis
The hydrates of tin(IV) chloride have been studied for their nuclear quadrupole resonance (NQR) and Mossbauer effect, which provide information on the bond character of Sn-Cl bonds. These properties change with the number of water molecules in the hydrates, which could be relevant when considering the physical and chemical properties of ammonium tin chloride hydrates . Additionally, the thermal behavior of ammonium tin oxalate has been investigated, showing a decomposition process that could be similar in ammonium tin chloride compounds under thermal conditions .
Wissenschaftliche Forschungsanwendungen
1. Tin-based Halide Perovskite Materials
- Application Summary : Ammonium tin chloride is used in the development of tin-based halide perovskite materials. These materials have attracted considerable research interest, especially for photovoltaics .
- Methods of Application : The research demonstrated that using ammonium chloride as the additive is necessary to control the orientation of the 2D layered structure onto 3D tin-based perovskite .
- Results or Outcomes : The development of these materials aims to replace the toxic lead (Pb) element in perovskite compositions, which limits their applications. Tin-based perovskites have shown the highest potential for this purpose .
2. Tin/Tin Oxide Nanostructures
- Application Summary : Nanostructured tin and its oxide materials, which can be produced using ammonium tin chloride, possess many characteristic physical and chemical properties that allow their use as functional materials in various fields such as energy storage, photocatalytic process, gas sensors, and solar cells .
- Methods of Application : The synthesis of Sn/SnO2 composite materials in form of powder or thin film .
- Results or Outcomes : The applications of Sn/SnO2 composites in various fields are presented in detail .
3. Buffer Solution in Labs
- Application Summary : Ammonium chloride is often used as a buffer solution in labs, particularly in the preparation of biological samples for downstream applications, including DNA sequencing .
- Methods of Application : Used as a buffer solution in labs .
- Results or Outcomes : It helps in the preparation of biological samples for downstream applications, including DNA sequencing .
4. Pharmacokinetics
- Application Summary : Ammonium chloride helps absorb from the GI tract for a period of five to six hours after ingestion .
- Methods of Application : Ingestion .
- Results or Outcomes : It helps absorb from the GI tract for a period of five to six hours after ingestion .
5. Metal Preparation
- Application Summary : Metals are prepared using ammonium chloride as a flux before being soldered, galvanised, or coated with tin .
- Methods of Application : Used as a flux by reacting with the metal oxides on workpiece surfaces to produce a volatile metal chloride, which cleans the surface of the workpieces .
- Results or Outcomes : It helps in the preparation of metals before being soldered, galvanised, or coated with tin .
Safety And Hazards
Zukünftige Richtungen
The security and integrity of different facilities are adversely influenced by the presence of ammonium chloride as the major agent in localized corrosion . This pernicious type of corrosion gave rise to serious fouling which posed significant hazards to the operational durability of various processing units .
Eigenschaften
IUPAC Name |
diazanium;tin(4+);hexachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2H3N.Sn/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMAVAHFQCVSSE-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sn+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H8N2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Ammonium hexachlorostannate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11854 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ammonium tin chloride | |
CAS RN |
16960-53-5 | |
| Record name | Ammonium hexachlorostannate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016960535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannate(2-), hexachloro-, ammonium (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diammonium hexachlorostannate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine](/img/structure/B93242.png)










